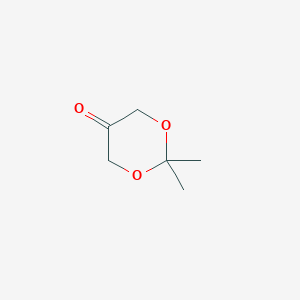

2,2-Dimethyl-1,3-dioxan-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQDNDZFGFMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(=O)CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369767 | |

| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74181-34-3 | |

| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-one

CAS Number: 74181-34-3

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxan-5-one, a versatile synthetic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's properties, synthesis, key reactions, and safety information, adhering to stringent data presentation and visualization standards.

Chemical and Physical Properties

2,2-Dimethyl-1,3-dioxan-5-one, also known as a protected form of dihydroxyacetone, is a colorless to clear yellow liquid.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 74181-34-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₃ | [1][2][4] |

| Molecular Weight | 130.14 g/mol | [1][2][4] |

| IUPAC Name | 2,2-dimethyl-1,3-dioxan-5-one | [3] |

| Synonyms | 2,2-DIMETHYL-1,3-DIOXANE-5-ONE | [2] |

| Appearance | Clear yellow liquid | [1] |

| Density | 1.09 g/cm³ | [1] |

| Boiling Point | 50-54 °C at 11 Torr | [5] |

| Flash Point | >110°C | [1] |

| Refractive Index | 1.4315 | [1] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (B1210297) (Slightly) | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

The synthesis of 2,2-Dimethyl-1,3-dioxan-5-one can be achieved through a two-step process starting from tris(hydroxymethyl)aminomethane.[4][5] The first step involves the protection of the diol functionality, followed by oxidative cleavage.

Experimental Protocol

Step 1: Synthesis of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane [4]

-

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[4]

-

Stir the reaction mixture at room temperature for 22 hours.[4]

-

Upon completion, dilute the mixture with ethyl acetate and neutralize with triethylamine.[4]

-

Remove the solvent under reduced pressure.[4]

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[4]

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one [4]

-

Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL).[4]

-

Add potassium dihydrogen phosphate (B84403) (KH₂PO₄, 8.51 g, 621 mmol) to the solution.[4]

-

Cool the mixture to 0 °C and slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (NaIO₄) (125 mL, 63 mmol) dropwise.[4]

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.[4]

-

Extract the product with dichloromethane.[4]

-

Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated saline.[4]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to afford the final product, 2,2-Dimethyl-1,3-dioxan-5-one.[4]

Chemical Reactivity and Applications

2,2-Dimethyl-1,3-dioxan-5-one serves as a valuable C3 building block in various asymmetric syntheses.[5] Its utility stems from its role as a chiral dihydroxyacetone equivalent.

Key Reactions

-

Reduction: It can be reduced with reagents like lithium aluminum hydride to prepare 2,2-dimethyl-[1][4]dioxan-5-ol.[1][6]

-

Annulation Reactions: It is utilized in the annulation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals.[1]

-

Hydrazone Formation: It reacts with chiral auxiliaries such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) to form the corresponding SAMP-hydrazone, which is an excellent platform for asymmetric alkylations.[5]

-

Use in Synthesis of Bioactive Molecules: This compound and its derivatives are employed in the total synthesis of natural products and pharmaceutically relevant molecules, including HIV-1 protease inhibitors.[5]

Spectroscopic Data

The structure of 2,2-Dimethyl-1,3-dioxan-5-one and its intermediates is confirmed through various spectroscopic techniques.

| Data Type | Key Features | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.15 (s, 4H), 1.45 (s, 6H) | [4] |

| Mass Spectrometry (GC-MS) | Spectra available in databases. | [3][7] |

| ¹³C NMR | Data available in spectral databases. | [6] |

| IR Spectra | Data available in spectral databases. | [6] |

Safety and Handling

2,2-Dimethyl-1,3-dioxan-5-one is classified as a flammable liquid and may cause skin and eye irritation.[3][8] Appropriate safety precautions must be taken during handling and storage.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 | Danger | H226: Flammable liquid and vapor |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Measures[10]

-

Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Keep the container tightly closed. Use explosion-proof equipment.

-

Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE). Ensure adequate ventilation.

-

First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

-

Storage: Store in a well-ventilated place. Keep cool. Store in a freezer under an inert atmosphere for long-term stability.[1]

References

- 1. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE CAS#: 74181-34-3 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. 2,2-Dimethyl-1,3-dioxan-5-ol | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-one: A Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-one is a versatile synthetic intermediate that serves as a crucial chiral building block in the stereocontrolled synthesis of complex organic molecules. Its rigid cyclic structure, bearing a protected diol and a ketone, makes it an excellent precursor for creating stereochemically defined structures, particularly in the development of pharmaceuticals and natural products. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on experimental protocols and its role in drug discovery.

Chemical and Physical Properties

2,2-Dimethyl-1,3-dioxan-5-one is a colorless oil at room temperature.[1][2] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2,2-dimethyl-1,3-dioxan-5-one[3][4] |

| CAS Number | 74181-34-3[1][3][4][5][6] |

| Molecular Formula | C6H10O3[1][3][4][5] |

| Molecular Weight | 130.14 g/mol [1][5][6][7] |

| Density | 1.09 g/cm³[2] |

| Refractive Index | 1.4275 - 1.4355 @ 20°C[3] |

| Flash Point | >110°C[2] |

| SMILES | CC1(C)OCC(=O)CO1[3][4] |

| InChI Key | ASFQDNDZFGFMMP-UHFFFAOYSA-N[3][4] |

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

The synthesis of 2,2-dimethyl-1,3-dioxan-5-one is typically achieved in a two-step process starting from the commercially available tris(hydroxymethyl)aminomethane.[8] The general workflow involves the protection of the diol functionality, followed by oxidative cleavage of the remaining amino alcohol to yield the target ketone.

Detailed Experimental Protocol: Synthesis

A common and effective procedure for the laboratory-scale synthesis of 2,2-dimethyl-1,3-dioxan-5-one is as follows:

Step 1: Synthesis of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane [1]

-

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

-

Stir the reaction mixture at room temperature for 22 hours.

-

Dilute the mixture with ethyl acetate (B1210297) and neutralize it with triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate = 5:1) to afford 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one [1][8]

-

Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL).

-

Add potassium dihydrogen phosphate (KH2PO4, 8.51 g, 62.1 mmol) to the solution and cool to 0-5°C.[1][8]

-

Slowly add a 0.5 M aqueous solution of sodium periodate (NaIO4) (125 mL, 63 mmol) dropwise while maintaining the temperature between 5-10°C.[8]

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.[1]

-

Extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil. Further purification can be achieved by distillation.[8]

Applications in Organic Synthesis

2,2-Dimethyl-1,3-dioxan-5-one is a valuable C3-building block for a wide range of asymmetric syntheses.[8] Its utility stems from its role as a chiral dihydroxyacetone (DHA) equivalent, enabling the stereoselective introduction of a three-carbon unit.

One of the most powerful applications involves its conversion to a chiral hydrazone, such as a SAMP-hydrazone.[8] This allows for highly diastereoselective α-alkylation, followed by cleavage of the chiral auxiliary to yield enantiomerically enriched α-substituted dihydroxyacetone derivatives. These products are precursors to a variety of complex molecules, including piperidines and other natural products.[8]

Role in Drug Development

The structural motifs accessible from 2,2-dimethyl-1,3-dioxan-5-one are prevalent in many biologically active compounds, making it a valuable starting material in drug discovery.

HIV-1 Protease Inhibitors

This building block has been instrumental in the total synthesis of HIV-1 protease inhibitors.[8] The controlled introduction of stereocenters, facilitated by the dioxanone core, is critical for achieving the precise three-dimensional structure required for potent enzyme inhibition.

Glycoside Hydrolase Inhibitors

Recent research has shown the use of 2,2-dimethyl-1,3-dioxan-5-one in the synthesis of carbocyclic mechanism-based covalent inhibitors of α-glucosidases.[9] These inhibitors are designed to mimic the transition state of glycosylation, leading to the formation of a covalent bond with the enzyme. Such compounds are crucial tools for studying enzyme mechanisms and have potential as therapeutic agents for diseases involving carbohydrate metabolism.

Antiproliferative Agents

Derivatives of 2,2-dimethyl-1,3-dioxan-5-one have been incorporated into hybrid molecules that exhibit antiproliferative activity. For instance, it has been used in the synthesis of benzimidazolone-bridged hybrid compounds, which have shown cytotoxicity against various cancer cell lines.[10]

Key Experimental Protocols: Reactions

Reduction to 2,2-Dimethyl-1,3-dioxan-5-ol

A common transformation of 2,2-dimethyl-1,3-dioxan-5-one is its reduction to the corresponding alcohol, 2,2-dimethyl-1,3-dioxan-5-ol.[2][3] This reaction provides access to a chiral 1,3-diol synthon.

Protocol:

-

Prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 2,2-dimethyl-1,3-dioxan-5-one in the same anhydrous solvent to the LiAlH4 suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with ether or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-ol.

Spectral Data

Comprehensive spectral data for 2,2-dimethyl-1,3-dioxan-5-one are available in various databases. This includes 1H NMR, 13C NMR, and mass spectrometry (GC-MS) data, which are essential for reaction monitoring and structural confirmation.[1][4][11]

| Data Type | Key Features |

| 1H NMR (400 MHz, CDCl3) | δ 4.15 (s, 4H), 1.45 (s, 6H)[1][2] |

| GC-MS | Available in spectral databases for structural confirmation.[4][11] |

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2-dimethyl-1,3-dioxan-5-one is classified as a flammable liquid and vapor.[4] It is also reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE CAS#: 74181-34-3 [m.chemicalbook.com]

- 3. 2,2-Dimethyl-1,3-dioxan-5-one, tech. 90%, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 4. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,2-Dimethyl-1,3-dioxan-5-one [oakwoodchemical.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

In-Depth Technical Guide: 2,2-Dimethyl-1,3-dioxan-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2,2-Dimethyl-1,3-dioxan-5-one, a versatile building block in organic synthesis.

Core Compound Data

All quantitative data for 2,2-Dimethyl-1,3-dioxan-5-one (CAS: 74181-34-3) are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 40-46 °C at 14 mmHg | [6] |

| Density | 1.09 g/cm³ | [6] |

| Refractive Index | 1.4275 - 1.4355 @ 20 °C | [3] |

| Solubility | Miscible with water and most organic solvents. | [6] |

| Storage | Freezer, under an inert atmosphere. | [6] |

Synthesis and Reactivity

2,2-Dimethyl-1,3-dioxan-5-one is a valuable synthetic intermediate. Its protected ketone functionality allows for selective reactions at other positions, making it a useful C3 building block.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This protocol outlines a two-step synthesis starting from commercially available tris(hydroxymethyl)aminomethane.

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

-

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[1][7]

-

Stir the reaction mixture at room temperature for 22 hours.[1][7]

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and neutralize it by adding triethylamine.[1][7]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[1][7]

Step 2: Oxidative Cleavage to 2,2-Dimethyl-1,3-dioxan-5-one

-

Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add KH₂PO₄ (8.51 g, 621 mmol).[1]

-

Cool the solution to 0-5 °C.[4]

-

Add an aqueous solution of NaIO₄ (0.5 M, 125 mL, 63 mmol) dropwise over 3 hours, maintaining the temperature between 5-10 °C.[1][4]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-15 hours.[1][4]

-

Extract the aqueous solution with dichloromethane (B109758) (multiple extractions are recommended).[1][4]

-

Combine the organic layers and wash with a 5% aqueous sodium thiosulfate (B1220275) solution and then with brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[1][4]

-

The crude product can be further purified by distillation to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.[4]

Synthetic Applications

2,2-Dimethyl-1,3-dioxan-5-one serves as a precursor in various synthetic transformations. A common application is its conversion into derivatives for use in asymmetric synthesis and the preparation of more complex molecules.

Caption: Synthetic workflow for asymmetric α-alkylation.

This compound is notably used in the preparation of 2,2-dimethyl-[1][5]dioxan-5-ol through reduction, for instance with lithium aluminum hydride.[6] It is also employed in the annulation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals.[6] Its conversion to a SAMP-hydrazone allows it to function as a chiral dihydroxyacetone equivalent, enabling the asymmetric synthesis of various C3 building blocks.[4]

References

- 1. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-1,3-dioxan-5-one, tech. 90%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE | 74181-34-3 [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-one

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,2-Dimethyl-1,3-dioxan-5-one, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

2,2-Dimethyl-1,3-dioxan-5-one is a heterocyclic organic compound. The structure consists of a six-membered 1,3-dioxane (B1201747) ring with a ketone functional group at the 5-position and two methyl groups attached to the 2-position. This gem-dimethyl group acts as a protecting group for a diol.

Molecular Structure Diagram:

2,2-Dimethyl-1,3-dioxan-5-one physical properties

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-dioxan-5-one

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This guide provides a detailed overview of 2,2-Dimethyl-1,3-dioxan-5-one, a heterocyclic ketone utilized in various organic syntheses.

Core Physical and Chemical Properties

2,2-Dimethyl-1,3-dioxan-5-one, with the CAS number 74181-34-3, is a clear, colorless to light yellow liquid.[1][2] It is recognized by its molecular formula, C₆H₁₀O₃, and a molecular weight of approximately 130.14 g/mol .[1][2][3][4] This compound is air and moisture sensitive and requires specific storage conditions, typically in an inert atmosphere and stored in a freezer at temperatures under -20°C.[1][2][5]

Data Summary Table

The quantitative physical properties of 2,2-Dimethyl-1,3-dioxan-5-one are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1][3][6] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| Boiling Point | 40-46°C / 14 mmHg | [1][2] |

| Density | 1.09 g/cm³ | [1][2][5] |

| Refractive Index | 1.4315 (approx. @ 20°C) | [1][6][7] |

| Flash Point | >110°C | [1][5][7] |

| Appearance | Clear, Colorless to Light Yellow/Orange Liquid | [1][2] |

| Solubility | Miscible with water.[1][7] Sparingly soluble in Chloroform, slightly in Ethyl Acetate (B1210297).[1][2][5] | [1][2][5][7] |

| Storage Temperature | Inert atmosphere, store in freezer below -20°C. | [1][5] |

Experimental Protocols: Synthesis

The following is a general procedure for the synthesis of 2,2-Dimethyl-1,3-dioxan-5-one, derived from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol. This two-step process involves the formation of an intermediate followed by oxidative cleavage.[8]

Step 1: Synthesis of Intermediate 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

-

Reaction Setup: To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[1][8]

-

Reaction Execution: Stir the mixture at room temperature for 22 hours.[1][8]

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and neutralize it with triethylamine. Concentrate the solution under reduced pressure to remove the solvent. The resulting crude product is then purified using silica (B1680970) gel column chromatography with a 5:1 eluent of n-hexane/ethyl acetate. This yields 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[1][8]

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

-

Reaction Setup: Dissolve the intermediate (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (KH₂PO₄, 8.51 g, 621 mmol).[1][8]

-

Reaction Execution: Cool the solution to 0°C and slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (NaIO₄) (125 mL, 63 mmol) dropwise. After the addition is complete, stir the reaction mixture for an additional hour at room temperature.[1][8]

-

Extraction and Isolation: Extract the product with dichloromethane. Wash the combined organic layers sequentially with a 5% aqueous sodium thiosulfate (B1220275) solution and saturated saline. Dry the organic layer over anhydrous sodium sulfate.[8]

-

Final Product: Remove the solvent by concentration under reduced pressure to afford the final product, 2,2-dimethyl-1,3-dioxan-5-one, as a colorless oil.[8]

Logical Workflow Visualization

The synthesis of 2,2-Dimethyl-1,3-dioxan-5-one can be represented as a logical workflow, detailing the progression from starting materials to the final product.

References

- 1. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE CAS#: 74181-34-3 [m.chemicalbook.com]

- 2. 2,2-Dimethyl-1,3-dioxan-5-one , 97% , 74181-34-3 - CookeChem [cookechem.com]

- 3. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE | 74181-34-3 [chemicalbook.com]

- 6. 2,2-Dimethyl-1,3-dioxan-5-one, tech. 90%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2,2-Dimethyl-1,3-dioxan-5-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyl-1,3-dioxan-5-one (CAS No. 74181-34-3), a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

2,2-Dimethyl-1,3-dioxan-5-one is a versatile cyclic ketone. A thorough understanding of its spectroscopic properties is crucial for its application in complex molecular synthesis. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS spectral data, supported by detailed experimental protocols. The logical workflow for spectroscopic analysis is also visualized to aid in experimental design and data interpretation.

Spectral Data Summary

The spectral data for 2,2-Dimethyl-1,3-dioxan-5-one are summarized in the following tables. This information is critical for compound identification and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | Singlet | 4H | -OCH₂- |

| 1.45 | Singlet | 6H | -C(CH₃)₂ |

Solvent: CDCl₃

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 215-190 | C=O (Ketone) |

| ~70 | -OCH₂- |

| ~100 | -O-C(CH₃)₂-O- |

| ~25 | -C(CH₃)₂ |

Note: Specific chemical shift values for ¹³C NMR are predicted based on typical ranges for similar functional groups and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O Stretch (Saturated Ketone) |

| 2990-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| 1200-1000 | Strong | C-O Stretch (Ether/Acetal) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 72 | [M - C₃H₆O]⁺ (α-cleavage) |

| 58 | McLafferty Rearrangement Product |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

A sample of 2,2-Dimethyl-1,3-dioxan-5-one (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Standard proton NMR pulse program is used. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As 2,2-Dimethyl-1,3-dioxan-5-one is a liquid at room temperature, a thin film is prepared.

-

A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Method: Attenuated Total Reflectance (ATR) is a suitable alternative for liquid samples, requiring minimal sample preparation.[1]

-

Scan Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification.

Data Acquisition:

-

Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.

-

Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like 2,2-Dimethyl-1,3-dioxan-5-one.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 2,2-Dimethyl-1,3-dioxan-5-one. The provided data and protocols are intended to facilitate its use in research and development.

References

Technical Guide: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one from Tris(hydroxymethyl)aminomethane

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2,2-Dimethyl-1,3-dioxan-5-one, a valuable building block in organic synthesis, starting from the readily available tris(hydroxymethyl)aminomethane. The synthesis is a two-step process involving the protection of a diol followed by oxidative cleavage.

Overall Synthesis Workflow

The conversion of tris(hydroxymethyl)aminomethane to 2,2-Dimethyl-1,3-dioxan-5-one proceeds via an intermediate, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. The logical flow of this synthesis is outlined below.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

The first step involves the acid-catalyzed protection of two of the three hydroxyl groups of tris(hydroxymethyl)aminomethane. This is achieved by forming a ketal with 2,2-dimethoxypropane (B42991), which selectively protects the 1,3-diol moiety to yield the dioxane ring structure.

Experimental Protocol

-

Reaction Setup: A solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) is prepared in N,N-dimethylformamide (DMF, 180 mL) in a suitable reaction vessel.[1]

-

Reagent Addition: To this solution, 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol) are added.[1]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 22 hours.[1]

-

Workup: Upon completion, the mixture is diluted with ethyl acetate (B1210297) and neutralized by the addition of triethylamine.[1][2] The solvent is then removed under reduced pressure.[1][2]

-

Purification: The resulting crude product is purified by silica (B1680970) gel column chromatography, using a 5:1 mixture of n-hexane and ethyl acetate as the eluent. This yields 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (20.9 g, 78% yield).[1][2]

Data Summary for Step 1

| Reagent/Parameter | Quantity/Value | Moles (mmol) | Role |

| Tris(hydroxymethyl)aminomethane | 25.2 g | 159 | Starting Material |

| N,N-dimethylformamide (DMF) | 180 mL | - | Solvent |

| 2,2-Dimethoxypropane | 21.5 mL | 175 | Protecting Group Source |

| p-Toluenesulfonic acid monohydrate | 1.58 g | 7.93 | Acid Catalyst |

| Reaction Temperature | Room Temperature | - | - |

| Reaction Time | 22 hours | - | - |

| Product Yield | 20.9 g | 123.5 | (78% Yield) |

Table 1: Reagents and conditions for the synthesis of the intermediate.

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

The second step is the oxidative cleavage of the intermediate, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. Sodium periodate (B1199274) (NaIO₄) is used to selectively cleave the vicinal amino alcohol, converting the primary amine and the hydroxymethyl group into a ketone.

Experimental Protocol

-

Reaction Setup: The intermediate, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane (10.2 g, 62.1 mmol), is dissolved in water (60 mL).[1] Potassium dihydrogen phosphate (B84403) (KH₂PO₄, 8.51 g, 62.1 mmol) is then added to the solution.[1]

-

Reagent Addition: The reaction vessel is cooled to 0 °C in an ice bath. A 0.5 M aqueous solution of sodium periodate (NaIO₄, 125 mL, 63 mmol) is added dropwise to the mixture.[1]

-

Reaction Conditions: After the dropwise addition is complete, the reaction mixture is stirred for 1 hour at room temperature.[1]

-

Workup: The product is extracted with dichloromethane. The combined organic layers are washed sequentially with a 5% aqueous sodium thiosulfate (B1220275) solution and saturated brine, and then dried over anhydrous sodium sulfate.[1]

-

Isolation: The solvent is removed by concentration under reduced pressure to afford the target compound, 2,2-dimethyl-1,3-dioxan-5-one, as a colorless oil (7.35 g, 91% yield).[1]

Data Summary for Step 2

| Reagent/Parameter | Quantity/Value | Moles (mmol) | Role |

| (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | 10.2 g | 62.1 | Starting Material |

| Water | 60 mL | - | Solvent |

| Potassium dihydrogen phosphate (KH₂PO₄) | 8.51 g | 62.1 | Buffer |

| Sodium Periodate (NaIO₄) Solution (0.5 M) | 125 mL | 63 | Oxidizing Agent |

| Addition Temperature | 0 °C | - | - |

| Reaction Time (post-addition) | 1 hour | - | - |

| Product Yield | 7.35 g | 56.5 | (91% Yield) |

Table 2: Reagents and conditions for the synthesis of the final product.

Key Chemical Transformations

The synthesis relies on two fundamental organic reactions. The relationship between the functional group transformations and the reagents used is depicted below.

Caption: Core chemical transformations in the synthesis.

References

Navigating the Synthesis and Handling of 2,2-Dimethyl-1,3-dioxan-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2,2-Dimethyl-1,3-dioxan-5-one (CAS No. 74181-34-3), a versatile building block in organic synthesis. This document outlines the known hazards, proper handling and storage procedures, emergency protocols, and available physicochemical and toxicological data to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

2,2-Dimethyl-1,3-dioxan-5-one is a clear, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| CAS Number | 74181-34-3 | [1][2] |

| Boiling Point | 40-46°C at 14 mmHg | [1][3] |

| Density | 1.09 g/cm³ | [1] |

| Refractive Index | 1.4315 | [1] |

| Flash Point | >110°C | [1] |

| Solubility | Miscible with water and most organic solvents. | [1][3] |

| Sensitivity | Air and moisture sensitive. | [1][3] |

Hazard Identification and Classification

Based on aggregated data from multiple suppliers and databases, 2,2-Dimethyl-1,3-dioxan-5-one is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized below. It is important to note that while most sources indicate these hazards, at least one supplier does not classify it as hazardous under OSHA 2012 standards. Therefore, it is prudent to handle this compound with the precautions outlined for the identified hazards.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids, Category 3 | 🔥 | Warning | H226: Flammable liquid and vapour.[2][4] |

| Skin Corrosion/Irritation, Category 2 | ❗ | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation, Category 1 | corrosion | Danger | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[2] |

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheets and includes recommendations for prevention, response, storage, and disposal.[4]

Toxicological Information

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2]

-

Respiratory or Skin Sensitization: No data available.[4]

-

Germ Cell Mutagenicity: No data available.[4]

-

Carcinogenicity: Not classified as a carcinogen.[5]

-

Reproductive Toxicity: No data available.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[5]

No information was found regarding the signaling pathways or specific mechanisms of toxicity for this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk when working with 2,2-Dimethyl-1,3-dioxan-5-one.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. The following diagram outlines a general decision-making process for PPE selection.

Caption: PPE selection workflow.

Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]

-

Use explosion-proof electrical/ventilating/lighting equipment.[4]

-

Take precautionary measures against static discharge.[4]

-

Ground and bond containers and receiving equipment.

-

Avoid breathing mist, gas, or vapors.[5]

-

Wash hands thoroughly after handling.[4]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

A refrigerator is recommended for storage.[4]

-

Store away from incompatible materials such as oxidizing agents.[3]

-

The compound is sensitive to air and moisture, so storage under an inert atmosphere is advisable.[1][3]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

PPE: Wear appropriate personal protective equipment during cleanup.

Experimental Protocols

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

The following is a general procedure for the synthesis of 2,2-Dimethyl-1,3-dioxan-5-one.

Caption: Synthesis workflow diagram.

Disposal Considerations

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

2,2-Dimethyl-1,3-dioxan-5-one is a valuable synthetic intermediate that requires careful handling due to its flammability and potential to cause skin, eye, and respiratory irritation. While detailed toxicological data is limited, adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, working in well-ventilated areas, and following proper storage and disposal procedures, will help to ensure its safe use in a research and development setting. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-1,3-dioxan-5-one, tech. 90%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. capotchem.com [capotchem.com]

A Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-one for Researchers and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in 2,2-Dimethyl-1,3-dioxan-5-one. This versatile building block is a valuable tool in modern organic synthesis, particularly in the construction of complex chiral molecules and bioactive compounds.

Chemical Properties and Specifications

2,2-Dimethyl-1,3-dioxan-5-one, also known as solketal (B138546) ketone, is a cyclic ketal and a ketone with the molecular formula C₆H₁₀O₃. Its structure features a 1,3-dioxane (B1201747) ring substituted with two methyl groups at the 2-position and a carbonyl group at the 5-position. This unique structure makes it a valuable chiral synthon in various asymmetric reactions.

Below is a summary of its key chemical and physical properties:

| Property | Value |

| CAS Number | 74181-34-3 |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 40-46 °C at 14 mmHg |

| Density | ~1.09 g/cm³ |

| Refractive Index | ~1.4315 |

| Solubility | Miscible with water and most organic solvents.[1] |

Chemical Suppliers and Comparative Data

A variety of chemical suppliers offer 2,2-Dimethyl-1,3-dioxan-5-one with different purity grades and in various quantities. The selection of a suitable supplier is a critical step in any research or development project, and should be based on factors such as purity requirements, available quantities, cost, and lead times.

Here is a comparative summary of offerings from prominent suppliers:

| Supplier | Purity | Available Quantities | Storage Conditions |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 25g, 250g | Store in a cool, dark place. |

| ChemScene | ≥98% | 1g, 5g, 10g, 25g, 50g, 100g | Store at -20°C.[2] |

| Apollo Scientific | 95% | 5g, 25g, 100g, 500g | Refer to SDS. |

| Thermo Scientific Chemicals | tech. 90% | 1g, 5g, 25g | Store in freezer. |

| Sigma-Aldrich | 97% | Inquire for quantities | Freezer.[3] |

Experimental Protocols

2,2-Dimethyl-1,3-dioxan-5-one is a versatile building block in organic synthesis. Below are detailed protocols for its synthesis and a representative application in an asymmetric aldol (B89426) reaction.

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This protocol describes a common two-step synthesis starting from tris(hydroxymethyl)aminomethane.[3]

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

-

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

-

Stir the reaction mixture at room temperature for 22 hours.

-

Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.

Step 2: Oxidative Cleavage to 2,2-Dimethyl-1,3-dioxan-5-one

-

Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (KH₂PO₄, 8.51 g, 621 mmol).

-

Cool the solution to 0 °C and slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (NaIO₄, 125 mL, 63 mmol) dropwise.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.

Asymmetric Aldol Reaction using 2,2-Dimethyl-1,3-dioxan-5-one

This protocol demonstrates the use of 2,2-Dimethyl-1,3-dioxan-5-one in a proline-catalyzed asymmetric aldol reaction to synthesize a chiral β-hydroxy ketone, a key intermediate in the synthesis of various bioactive molecules.[4]

Materials:

-

2,2-Dimethyl-1,3-dioxan-5-one

-

Aldehyde (e.g., isobutyraldehyde)

-

L-Proline

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,2-Dimethyl-1,3-dioxan-5-one (1.0 eq) and the aldehyde (2.0 eq) in DMSO (0.5 M), add L-proline (20 mol%).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.

Quality Control Workflow

Ensuring the purity and identity of 2,2-Dimethyl-1,3-dioxan-5-one is crucial for its successful application in synthesis. A typical quality control workflow involves Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

References

The Synthetic Versatility of 2,2-Dimethyl-1,3-dioxan-5-one: A Chiral Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-one, a cyclic ketal, has emerged as a pivotal chiral building block in modern organic synthesis. Its utility stems from its role as a stable and versatile equivalent of dihydroxyacetone, a fundamental three-carbon unit in carbohydrate chemistry and various metabolic pathways. The rigid dioxanone framework allows for high stereocontrol in a variety of chemical transformations, making it an invaluable tool for the asymmetric synthesis of complex natural products, pharmaceuticals, and other high-value chiral molecules. This technical guide provides a comprehensive review of the applications of 2,2-dimethyl-1,3-dioxan-5-one, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

The most common and efficient synthesis of 2,2-dimethyl-1,3-dioxan-5-one begins with the commercially available and inexpensive tris(hydroxymethyl)aminomethane. The synthesis involves two key steps: protection of the 1,3-diol functionality as a dimethyl ketal and subsequent oxidative cleavage of the remaining amino alcohol moiety.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one[1]

Step 1: Synthesis of 5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL) is added 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol). The reaction mixture is stirred at room temperature for 22 hours. Following this, the mixture is diluted with ethyl acetate (B1210297) and neutralized with triethylamine. The solvent is then removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-(hydroxymethyl)-1,3-dioxane (20.9 g, 78% yield) as a colorless solid.

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

The intermediate from Step 1 (10.2 g, 62.1 mmol) is dissolved in water (60 mL), and potassium dihydrogen phosphate (B84403) (KH2PO4, 8.51 g, 621 mmol) is added. The solution is cooled to 0 °C, and an aqueous solution of sodium periodate (B1199274) (NaIO4) (0.5 M, 125 mL, 63 mmol) is added dropwise over 3 hours. The reaction mixture is then stirred for 1 hour at room temperature. The product is extracted with dichloromethane, and the combined organic layers are washed sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one (7.35 g, 91% yield) as a colorless oil.[1]

Applications in Asymmetric Synthesis

The synthetic utility of 2,2-dimethyl-1,3-dioxan-5-one is most prominently displayed in its application as a chiral synthon. Through derivatization and stereoselective reactions, it provides access to a wide array of enantiomerically enriched molecules.

Asymmetric Alkylation via SAMP-Hydrazone Derivatization

A powerful strategy for the asymmetric α-alkylation of 2,2-dimethyl-1,3-dioxan-5-one involves its conversion to a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The resulting SAMP-hydrazone can be deprotonated to form a chiral enolate, which then reacts with various electrophiles with high diastereoselectivity. Subsequent cleavage of the hydrazone auxiliary furnishes the α-substituted dioxanone in high enantiomeric excess.[2]

Quantitative Data for Asymmetric Alkylation of 2,2-Dimethyl-1,3-dioxan-5-one-SAMP-Hydrazone

| Electrophile | Product | Yield (%) | de (%) | ee (%) |

| Methyl iodide | 4-Methyl-2,2-dimethyl-1,3-dioxan-5-one | 75 | >98 | >98 |

| Ethyl iodide | 4-Ethyl-2,2-dimethyl-1,3-dioxan-5-one | 82 | >98 | >98 |

| Benzyl bromide | 4-Benzyl-2,2-dimethyl-1,3-dioxan-5-one | 85 | >98 | >98 |

| Allyl bromide | 4-Allyl-2,2-dimethyl-1,3-dioxan-5-one | 78 | >98 | >96 |

Experimental Workflow: Asymmetric Alkylation

Proline-Catalyzed Asymmetric Aldol (B89426) Reactions

2,2-Dimethyl-1,3-dioxan-5-one serves as an excellent nucleophile in organocatalyzed asymmetric aldol reactions, particularly with L-proline as the catalyst. These reactions proceed with high diastereo- and enantioselectivity, providing a direct route to protected ketoses and other polyhydroxylated compounds.[3][4] This methodology has been successfully applied to the synthesis of various monosaccharides and their analogues.[5]

Quantitative Data for Proline-Catalyzed Aldol Reactions

| Aldehyde | Catalyst | Diastereomeric Ratio (anti:syn) | Yield (%) | ee (%) |

| Isobutyraldehyde | L-Proline | 95:5 | 85 | 99 |

| Benzaldehyde | L-Proline | 80:20 | 70 | 92 |

| Acrolein | L-Proline | 90:10 | 78 | 97 |

Reaction Pathway: Proline-Catalyzed Aldol Reaction

Synthesis of Nitrogen Heterocycles

The versatile functionality of 2,2-dimethyl-1,3-dioxan-5-one also allows for its use as a precursor in the synthesis of nitrogen-containing heterocyclic compounds. For instance, reductive amination of the ketone followed by further transformations can lead to the formation of chiral piperidines and other related structures, which are common motifs in many pharmaceutical agents.

Applications in Natural Product Synthesis

The utility of 2,2-dimethyl-1,3-dioxan-5-one as a chiral building block is underscored by its successful application in the total synthesis of several complex natural products.

-

(+)-Frontalin: This pheromone of the southern pine beetle has been synthesized using an asymmetric alkylation of the SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one as a key step.[2]

-

HIV-1 Protease Inhibitors: The stereocontrolled introduction of hydroxyl groups, facilitated by the use of this dioxanone derivative, is a crucial strategy in the synthesis of various HIV-1 protease inhibitors.[2]

-

Monosaccharides: As demonstrated in the proline-catalyzed aldol reactions, 2,2-dimethyl-1,3-dioxan-5-one provides a straightforward entry into the synthesis of various protected monosaccharides, such as L-ribulose and D-tagatose.[5]

Conclusion

2,2-Dimethyl-1,3-dioxan-5-one has proven to be an exceptionally valuable and versatile building block in asymmetric synthesis. Its ability to serve as a chiral dihydroxyacetone equivalent, coupled with the high levels of stereocontrol achievable in its reactions, has enabled the efficient synthesis of a wide range of complex and biologically significant molecules. The applications highlighted in this guide, from asymmetric alkylations to organocatalyzed aldol reactions and the synthesis of natural products, demonstrate the broad and impactful role of this reagent in modern organic chemistry. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of 2,2-dimethyl-1,3-dioxan-5-one is essential for the design and execution of innovative and efficient synthetic strategies.

References

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one: An Experimental Protocol

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2,2-dimethyl-1,3-dioxan-5-one, a versatile building block in organic synthesis. The described method is a reliable two-step procedure commencing from commercially available 2-amino-2-hydroxymethyl-1,3-propanediol hydrochloride. The protocol includes the formation of an intermediate, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane, followed by oxidative cleavage to yield the target ketone. This document is intended for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide to the synthesis, including data presentation and a workflow visualization.

Introduction

2,2-Dimethyl-1,3-dioxan-5-one is a key synthetic intermediate, notably utilized as a chiral dihydroxyacetone equivalent in asymmetric synthesis.[1] Its structure incorporates a protected dihydroxyacetone moiety, making it a valuable C3-building block for the synthesis of complex carbohydrates and other biologically active molecules.[1] The protocol detailed herein follows a well-established route that is both efficient and scalable.[1][2]

Experimental Protocol

The synthesis of 2,2-dimethyl-1,3-dioxan-5-one is achieved in two primary steps:

-

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

-

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

This initial step involves the protection of the diol functionality of 2-amino-2-hydroxymethyl-1,3-propanediol hydrochloride (also known as Tris hydrochloride) with 2,2-dimethoxypropane (B42991) to form the dioxane ring.

Materials:

-

2-amino-2-hydroxymethyl-1,3-propanediol hydrochloride

-

N,N-Dimethylformamide (DMF)

-

2,2-Dimethoxypropane (2,2-DMP)

-

Camphorsulfonic acid (CSA) or p-toluenesulfonic acid monohydrate

-

Triethylamine (B128534) (Et3N)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure: [1]

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-hydroxymethyl-1,3-propanediol hydrochloride (78.0 g, 500 mmol).

-

Add N,N-dimethylformamide (DMF, 160 mL), 2,2-dimethoxypropane (63.8 g, 600 mmol), and camphorsulfonic acid (CSA, 4.18 g, 25 mmol).

-

Stir the mixture at room temperature for 40 hours.

-

Neutralize the reaction by adding triethylamine (4.2 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (1.2 L) and add triethylamine (67 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Filter the resulting precipitate and remove the solvent from the filtrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

The intermediate from Step 1 is then subjected to oxidative cleavage using sodium periodate (B1199274) to yield the final product.

Materials:

-

Crude product from Step 1

-

Water

-

Potassium dihydrogen phosphate (B84403) (KH2PO4)

-

Sodium periodate (NaIO4)

-

Dichloromethane (B109758) (CH2Cl2)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

-

Dissolve the crude product from the previous step in water (approximately 1 L).

-

Add potassium dihydrogen phosphate (42.4 g, 310 mmol) to the solution and cool the mixture to 5 °C in an ice bath.

-

Slowly add a 0.5 M aqueous solution of sodium periodate (924 mL) dropwise over 3 hours, maintaining the temperature between 5–10 °C.

-

After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 15 hours.

-

Extract the aqueous solution with dichloromethane (15 x 70 mL).

-

Combine the organic layers and wash with brine (70 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure (boiling point 50–54 °C at 11 Torr) to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2,2-dimethyl-1,3-dioxan-5-one.

| Parameter | Step 1: Dioxane Formation | Step 2: Oxidative Cleavage |

| Starting Material | 2-amino-2-hydroxymethyl-1,3-propanediol HCl | 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane |

| Reagents | 2,2-Dimethoxypropane, Camphorsulfonic acid, Triethylamine | Sodium periodate, Potassium dihydrogen phosphate |

| Solvent | N,N-Dimethylformamide, Ethyl acetate | Water, Dichloromethane |

| Reaction Time | 40 hours | 18 hours (3h addition + 15h stirring) |

| Reaction Temperature | Room Temperature | 5-10 °C (addition), then Room Temperature |

| Product | 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | 2,2-Dimethyl-1,3-dioxan-5-one |

| Overall Yield | - | 58% (over 2 steps)[1] |

| Appearance | - | Colorless oil[1][2] |

| Boiling Point | - | 50–54 °C / 11 Torr[1] |

| ¹H NMR (400 MHz, CDCl₃) | Not explicitly provided for this intermediate | δ 4.15 (s, 4H), 1.45 (s, 6H)[2] |

Experimental Workflow

References

Application Notes and Protocols: Asymmetric Synthesis Using 2,2-Dimethyl-1,3-dioxan-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-one is a versatile C3 synthon and a valuable precursor in asymmetric synthesis, particularly as a chiral dihydroxyacetone equivalent. Its rigid cyclic structure and prochiral center at C5 make it an ideal starting material for the stereocontrolled synthesis of complex chiral molecules, including carbohydrates, amino sugars, and polyoxygenated natural products. This document provides detailed application notes and experimental protocols for key asymmetric transformations utilizing this building block.

Key Applications

The primary applications of 2,2-dimethyl-1,3-dioxan-5-one in asymmetric synthesis revolve around two main strategies:

-

Chiral Auxiliary-Mediated Asymmetric Alkylation: Conversion of the ketone to a chiral hydrazone, most notably a (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone, allows for highly diastereoselective α-alkylation. Subsequent removal of the auxiliary yields enantiomerically enriched α-substituted or α,α'-disubstituted ketodiol derivatives.[1][2]

-

Organocatalytic Asymmetric Aldol (B89426) Reactions: The dioxanone can act as a nucleophile in proline-catalyzed aldol reactions with various aldehydes, providing access to chiral ketoses and related polyhydroxylated compounds with high enantioselectivity.[3]

Asymmetric Alkylation via SAMP-Hydrazone

The use of a SAMP hydrazone derivative of 2,2-dimethyl-1,3-dioxan-5-one is a powerful method for the synthesis of chiral, protected ketodiols.[1][2] The general workflow involves the formation of the hydrazone, deprotonation to form a chiral aza-enolate, alkylation with an electrophile, and subsequent cleavage of the auxiliary.

Experimental Workflow: Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using SAMP-hydrazone.

Quantitative Data: Asymmetric Mono-alkylation

| Electrophile (RX) | Product | Yield (%) | de (%) | ee (%) |

| MeI | 4-Methyl-2,2-dimethyl-1,3-dioxan-5-one | 85 | >98 | >98 |

| EtI | 4-Ethyl-2,2-dimethyl-1,3-dioxan-5-one | 95 | >98 | >98 |

| n-PrI | 4-Propyl-2,2-dimethyl-1,3-dioxan-5-one | 87 | >98 | >98 |

| Allyl-Br | 4-Allyl-2,2-dimethyl-1,3-dioxan-5-one | 91 | >98 | >98 |

| BnBr | 4-Benzyl-2,2-dimethyl-1,3-dioxan-5-one | 89 | >98 | >98 |

Data synthesized from multiple sources, specific yields and stereoselectivities may vary based on precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one [1][4]

-

To a solution of tris(hydroxymethyl)aminomethane (159 mmol) in N,N-dimethylformamide (180 mL), add 2,2-dimethoxypropane (B42991) (175 mmol) and p-toluenesulfonic acid monohydrate (7.93 mmol).

-

Stir the reaction mixture at room temperature for 22 hours.

-

Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.

-

Concentrate the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to afford 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane.

-

Dissolve the intermediate (62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (621 mmol).

-

Slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (63 mmol) dropwise at 0 °C.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

Extract the product with dichloromethane (B109758). Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.

Protocol 2: Asymmetric Alkylation of the SAMP-Hydrazone [1]

-

Hydrazone Formation: Reflux a solution of 2,2-dimethyl-1,3-dioxan-5-one and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in benzene with azeotropic removal of water.

-

Deprotonation: Cool a solution of the SAMP-hydrazone in THF to -78 °C and add tert-butyllithium (B1211817) (t-BuLi) dropwise. Stir for 2 hours.

-

Alkylation: Cool the resulting aza-enolate solution to -100 °C and add the alkylating agent (e.g., methyl iodide). Allow the reaction to slowly warm to room temperature over 15 hours.

-

Work-up: Quench the reaction with water and extract with an appropriate organic solvent. Purify the crude product by chromatography.

-

Auxiliary Cleavage: Dissolve the purified α-alkylated hydrazone in dichloromethane (CH2Cl2) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Quench with dimethyl sulfide (B99878) to afford the α-alkylated 2,2-dimethyl-1,3-dioxan-5-one.

Organocatalytic Asymmetric Aldol Reaction

The proline-catalyzed aldol reaction of 2,2-dimethyl-1,3-dioxan-5-one with aldehydes provides a direct route to protected ketoses, which are valuable intermediates in carbohydrate synthesis.[3] This biomimetic approach mimics the enzymatic aldol condensation.

Reaction Pathway: Proline-Catalyzed Aldol Reaction

Caption: Proline-catalyzed asymmetric aldol reaction pathway.

Quantitative Data: Proline-Catalyzed Aldol Reaction

| Aldehyde | Catalyst | Yield (%) | dr | ee (%) |

| Isobutyraldehyde | (L)-Proline | 95 | 19:1 (anti/syn) | 99 (anti) |

| Benzaldehyde | (L)-Proline | 90 | 4:1 (anti/syn) | 97 (anti) |

| Acetaldehyde | (L)-Proline | 75 | 9:1 (anti/syn) | 96 (anti) |

| 1-Pentadecanal | (R)-Proline | - | >98:2 (de) | 95 |

Data compiled from various studies. Yields, diastereomeric ratios (dr), and enantiomeric excess (ee) are highly dependent on the specific aldehyde, solvent, and reaction conditions.[3]

Experimental Protocol

Protocol 3: (R)-Proline-Catalyzed Asymmetric Aldol Reaction [3]

-

Dissolve the aldehyde (1.0 equiv) and 2,2-dimethyl-1,3-dioxan-5-one (2.0 equiv) in a suitable solvent (e.g., DMSO or CH2Cl2).

-

Add (R)-proline (30 mol%) to the solution.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 24-72 hours), monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

Conclusion

2,2-Dimethyl-1,3-dioxan-5-one is a powerful and versatile building block for the asymmetric synthesis of a wide range of chiral compounds. The methodologies outlined in these application notes, particularly those involving SAMP-hydrazone chemistry and organocatalytic aldol reactions, provide reliable and highly stereoselective routes to valuable synthetic intermediates. The detailed protocols and tabulated data serve as a practical guide for researchers in organic synthesis and drug development to effectively utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxan-5-one as a Chiral Dihydroxyacetone Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-one is a versatile C3 building block and serves as a stable, non-chiral equivalent of dihydroxyacetone. Its synthetic utility is significantly enhanced when converted into a chiral derivative, most notably through the formation of a SAMP-hydrazone. This transformation allows for highly stereoselective alpha-alkylation and aldol (B89426) reactions, providing access to a wide range of enantiomerically enriched, protected ketodiols. These products are valuable intermediates in the synthesis of complex molecules, including carbohydrates, aminosugars, and various natural products. This document provides detailed protocols for the synthesis of 2,2-dimethyl-1,3-dioxan-5-one and its application in asymmetric synthesis.

Data Presentation

Table 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

| Starting Material | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Tris(hydroxymethyl)aminomethane | 2,2-Dimethoxypropane (B42991), p-toluenesulfonic acid monohydrate | N,N-Dimethylformamide (DMF) | 22 hours | Room Temperature | 78 (for intermediate) | [1] |

| 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | Sodium periodate (B1199274) (NaIO₄), Potassium dihydrogen phosphate (B84403) (KH₂PO₄) | Water | 1 hour | 0 to Room Temperature | 91 | [1] |

| 2-Amino-2-(hydroxymethyl)-1,3-propanediol (Tris) | NaIO₄, KH₂PO₄ | Water | 15 hours | 5-10 | 58 (over 2 steps) | [2] |

Table 2: Asymmetric α-Alkylation of 2,2-Dimethyl-1,3-dioxan-5-one SAMP-Hydrazone

| Entry | Alkyl Halide (R-X) | Yield (%) | de (%) | ee (%) | Reference |

| 1 | Propyl iodide | 68 | ≥96 | >99 | [2] |

| 2 | Isopropyl iodide | 83 | ≥96 | ≥98 | [2] |

| 3 | Benzyl bromide | 68 | ≥96 | ≥98 | [2] |

| 4 | Ethyl iodide | 58 | ≥96 | >98 | [2] |

| 5 | (CH₂)₂Ph iodide | 64 | ≥96 | >99 | [2] |

| 6 | Methyl iodide | 45 | - | 89 | [2] |

| 7 | Allyl bromide | 25 | - | ≥98 | [2] |

de = diastereomeric excess, ee = enantiomeric excess. Yields are for the two-step process of alkylation followed by cleavage of the auxiliary.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one[1]

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

-

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

-

Stir the reaction mixture at room temperature for 22 hours.

-

Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (20.9 g, 78% yield).

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

-

Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL).

-

Add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 62.1 mmol).

-

Cool the solution to 0 °C and add an aqueous solution of sodium periodate (NaIO₄) (0.5 M, 125 mL, 63 mmol) dropwise.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (7.35 g, 91% yield).

Protocol 2: Asymmetric α-Alkylation via SAMP-Hydrazone[2]

Step 1: Formation of the SAMP-Hydrazone

-

A detailed procedure for the formation of the SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one can be found in the cited literature.[2] This typically involves the condensation of the ketone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Step 2: Asymmetric Alkylation

-

The SAMP-hydrazone is deprotonated with a strong base (e.g., LDA) at a low temperature to form a chiral azaenolate.

-

The electrophile (alkyl halide) is then added, and the reaction is allowed to proceed to completion.

Step 3: Cleavage of the Chiral Auxiliary

-

The resulting alkylated hydrazone is cleaved to afford the α-substituted ketone.

-

Ozonolysis is a common method for this cleavage. Alternatively, for substrates with sensitive functional groups (like double bonds), aqueous copper (II) chloride can be used.[2]

Visualizations

Caption: Synthesis workflow for 2,2-dimethyl-1,3-dioxan-5-one.

Caption: Workflow for asymmetric α-alkylation.

Applications in Drug Development and Research

The chiral, non-racemic products obtained from the asymmetric reactions of 2,2-dimethyl-1,3-dioxan-5-one are of significant interest to the pharmaceutical industry. The ability to introduce stereocenters with high control is a critical aspect of modern drug design and synthesis. These building blocks can be further elaborated to construct complex molecular architectures found in a variety of biologically active compounds. For instance, this methodology has been applied to the synthesis of HIV-1 protease inhibitors.[2] The proline-catalyzed aldol reaction of 2,2-dimethyl-1,3-dioxan-5-one with various aldehydes provides a biomimetic approach to the synthesis of carbohydrates and related structures.[3] This highlights its role as a key starting material in the development of novel therapeutics and chemical probes for biological research.

References

Application Notes and Protocols: Asymmetric α-Alkylation of 2,2-Dimethyl-1,3-dioxan-5-one via SAMP-Hydrazone Chemistry

For Researchers, Scientists, and Drug Development Professionals